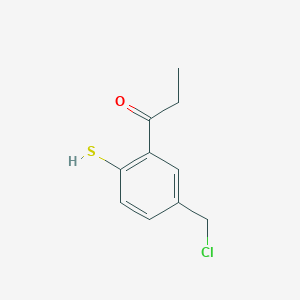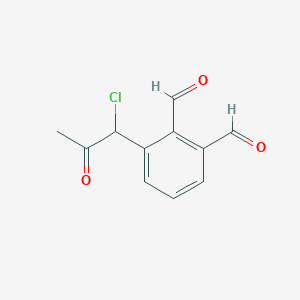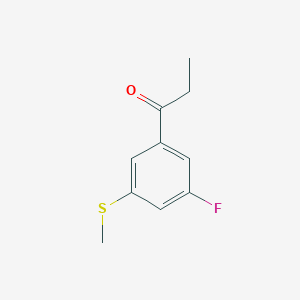
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a methyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine typically involves multi-step organic synthesis. One common approach is to start with the pyrrolidine ring and introduce the benzyl, methyl, and pyridinyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce a fully saturated compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors .
Medicine
Industry
Industrially, the compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of ((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-benzyl-2-methylpyrrolidin-2-yl)methanol
- (1-benzyl-3-methylpyrrolidin-3-yl)methanamine
- (1-benzyl-4-methylpyrrolidin-3-yl)methanamine
Uniqueness
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C18H23N3 |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
[(3R,4R)-1-benzyl-4-methyl-4-pyridin-3-ylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C18H23N3/c1-18(16-8-5-9-20-11-16)14-21(13-17(18)10-19)12-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14,19H2,1H3/t17-,18+/m1/s1 |
Clé InChI |
ZEFPWRKMVALGAK-MSOLQXFVSA-N |
SMILES isomérique |
C[C@]1(CN(C[C@H]1CN)CC2=CC=CC=C2)C3=CN=CC=C3 |
SMILES canonique |
CC1(CN(CC1CN)CC2=CC=CC=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)




![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)




